

Acefylline Administration in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Acefylline

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Introduction

Acefylline, a xanthine derivative, is a compound of interest in pharmacological research due to its bronchodilator and anti-inflammatory properties.[1][2] Like other methylxanthines, its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] This document provides detailed application notes and protocols for the administration of **Acefylline** and its derivatives in rodent models, summarizing key quantitative data and visualizing relevant biological pathways to facilitate experimental design and execution.

Data Presentation

Table 1: Dosage and Acute Toxicity of Acefylline and a Related Derivative in Rodents

Compound	Species	Route of Administration	Dosage	Observation	Reference
Acefylline Piperazine	Rat	Intraperitoneal	Up to 1000 mg/kg	Did not cause seizure or death.	[4]
Doxofylline	Rat	Oral	965 mg/kg	LD50	[5]
Doxofylline	Mouse	Oral	841 mg/kg	LD50	[5]
Doxofylline	Rat	Intraperitoneal	426 mg/kg	LD50	[5]
Doxofylline	Mouse	Intraperitoneal	396 mg/kg	LD50	[5]

Table 2: Pharmacokinetic Parameters of Doxofylline (an Acefylline Derivative) in Adult Humans with Chronic Bronchitis

Note: Specific pharmacokinetic data for **Acefylline** in rodent models is limited in the reviewed literature. The following data for the related compound Doxofylline in humans is provided as a reference.

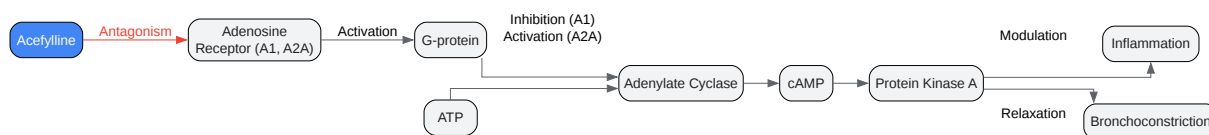
Parameter	Value	Condition	Reference
Elimination Half-life	1.83 ± 0.37 hours	Single intravenous dose of 100 mg	[5]
Elimination Half-life	7.01 ± 0.80 hours	Oral administration of 400 mg twice daily for 5 days	[5]
Cmax	5.78 to 20.76 mcg/mL	Oral administration of 400 mg twice daily for 5 days (at steady state)	[5]
Tmax	1.19 ± 0.19 hours	Oral administration of 400 mg twice daily for 5 days	[5]
Absolute Bioavailability	63 ± 25%	Oral administration	[5]
Total Clearance	555.2 ± 180.6 mL/min	Oral administration of 400 mg twice daily for 5 days	[5]

Signaling Pathways

The therapeutic effects of **Acefylline** are believed to be mediated through two primary pathways: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. However, it is important to note that some studies on the related compound, doxofylline, suggest its mechanism may be independent of these pathways.[6][7]

Adenosine Receptor Antagonism

Acefylline acts as an antagonist at adenosine receptors.[4] By blocking these receptors, particularly A1 and A2A subtypes, it can prevent the bronchoconstrictor and pro-inflammatory effects of adenosine.[8]

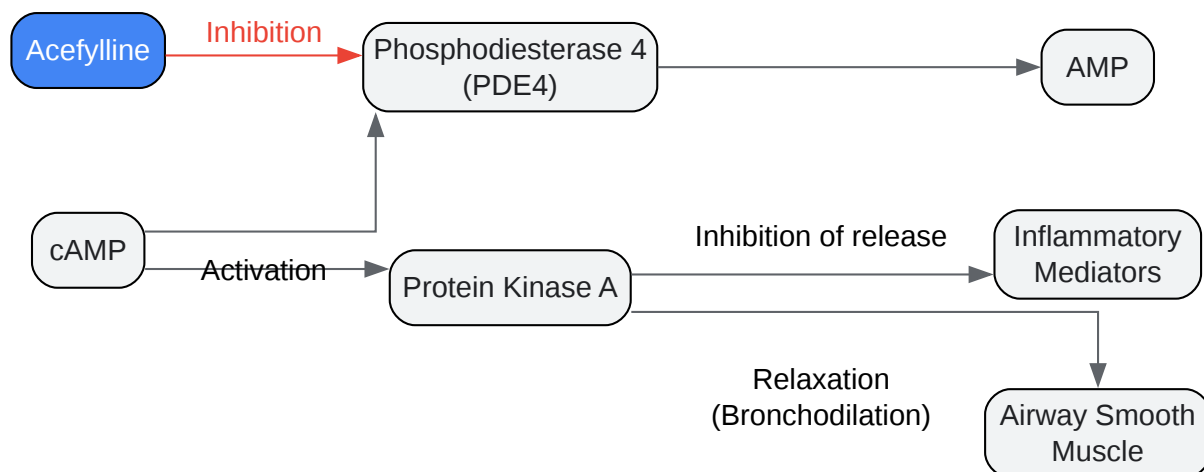


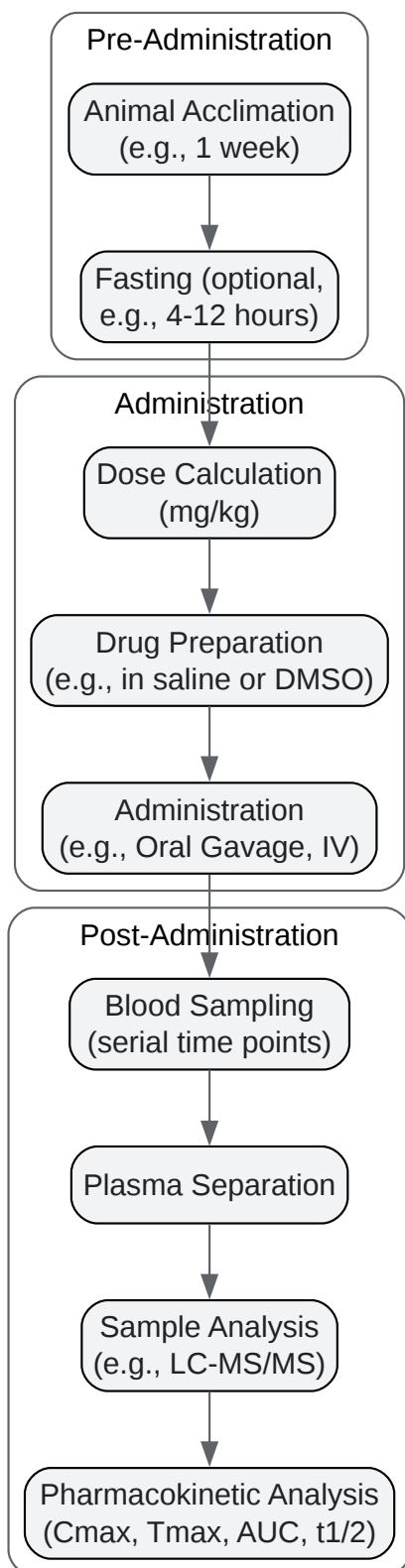
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Acefylline's antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

By inhibiting PDE enzymes, particularly PDE4, **Acefylline** prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to smooth muscle relaxation (bronchodilation) and reduced inflammation.[3]





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